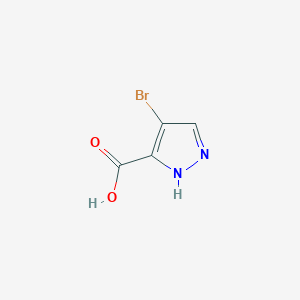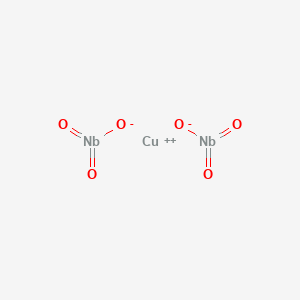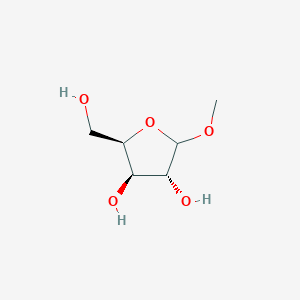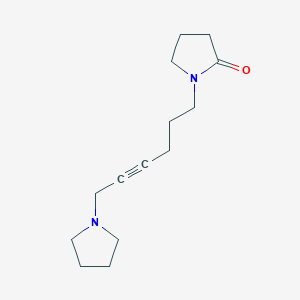
4-bromo-1H-pyrazole-3-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrazole carboxylic acids typically involves several key steps, including Claisen condensation, cyclization, deamination, and hydrolysis reactions. An improved method for synthesizing 1H-pyrazole-4-carboxylic acid, for instance, increased the yield significantly from 70% to 97.1% by optimizing these reactions (Dong, 2011).
Molecular Structure Analysis
The molecular structure of pyrazole carboxylic acids has been extensively studied using various spectroscopic techniques. For example, the structure and dynamic properties of 1H-pyrazole-4-carboxylic acids were elucidated based on crystallographic results and solid-state NMR, demonstrating polymorphism and solid-state proton transfer in some polymorphs (Infantes et al., 2013).
Chemical Reactions and Properties
Pyrazole carboxylic acids undergo various functionalization reactions to produce a range of derivatives. For instance, 1H-pyrazole-3-carboxylic acid can be converted into carboxamides and carboxylate derivatives through reactions with binucleophiles, showcasing the compound's versatility in organic synthesis (Yıldırım et al., 2005).
Physical Properties Analysis
The physical properties of pyrazole carboxylic acids, including their crystalline structure and hydrogen bonding patterns, have been thoroughly investigated. For example, the crystal packing and hydrogen bond interactions of certain pyrazole derivatives contribute to their stability and reactivity (Tamer et al., 2015).
Wissenschaftliche Forschungsanwendungen
Functionalization Reactions : 1H-pyrazole-3-carboxylic acids are used in various functionalization reactions. For example, they can be converted into carboxamides through reactions with acid chlorides, which are further used in the synthesis of complex organic compounds (Yıldırım, Kandemirli, & Demir, 2005).
Synthesis of Insecticide Intermediates : Derivatives of 1H-pyrazole-3-carboxylic acid, such as 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, serve as important intermediates in the synthesis of new insecticides (Niu Wen-bo, 2011).
Antifungal Activity : Novel 1H-pyrazole-4-carboxylic acid amides have been synthesized and tested for their antifungal activity against phytopathogenic fungi, showing moderate to excellent activities. This implies potential applications in agricultural fungicides (Shijie Du et al., 2015).
Optical Nonlinearity : Certain N-substituted-1H-pyrazole-4-ethyl carboxylates exhibit optical nonlinearity, indicating potential applications in optical limiting devices. These materials show promise for use in photonics and optoelectronics (Chandrakantha et al., 2013).
Electrosynthesis : 4-Bromosubstituted pyrazoles, including 4-bromo-1H-pyrazole-3-carboxylic acid, can be synthesized via electrosynthesis. This method is significant for the preparation of brominated pyrazoles, which are important in pharmaceutical chemistry (Lyalin, Petrosyan, & Ugrak, 2010).
Analgesic and Anti-inflammatory Activities : Some derivatives of 1H-pyrazole, including those with bromo substituents, have been found to possess significant analgesic, anti-inflammatory, and other pharmacological activities (Bondavalli et al., 1989).
Synthesis of Pyrazolo[4,3‐d]pyrimidin‐7‐ones : Brominated 1H-pyrazole-5-carboxylic acids are used in the synthesis of pyrazolo[4,3‐d]pyrimidin‐7‐ones, which have potential applications in medicinal chemistry (Khan et al., 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-bromo-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O2/c5-2-1-6-7-3(2)4(8)9/h1H,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISOBCMNUJQOJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20929800 | |
| Record name | 4-Bromo-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1H-pyrazole-3-carboxylic acid | |
CAS RN |
13745-17-0 | |
| Record name | 4-Bromo-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate](/img/structure/B84122.png)
![[[6-[(Hydroxymethyl)amino]-1,3,5-triazine-2,4-diyl]dinitrilo]tetrakismethanol](/img/structure/B84123.png)

![Oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B84125.png)


